molecular formula C10H12O4 B8732184 4-Acetoxymethyl-2-methoxyphenol

4-Acetoxymethyl-2-methoxyphenol

Cat. No. B8732184
M. Wt: 196.20 g/mol
InChI Key: DZWDEGBGKYCSKL-UHFFFAOYSA-N
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Patent
US09175028B2

Procedure details

Vanillyl alcohol (5) (10.3 g, 66.8 mmol) was dissolved in ethyl acetate (160 ml) at room temperature, Novozym 435 (2.00 g) was added, and the mixture was stirred at 65° C. for 69 hours. Then, the reaction mixture was cooled to room temperature, the enzyme was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (gradient; ethyl acetate:n-hexane=19:81→40:60) to give 4-acetoxymethyl-2-methoxyphenol (6) (11.8 g, 59.8 mmol, yield 89%) as a colorless solid.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
[Compound]
Name
435
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[C:12](OCC)(=[O:14])[CH3:13]>>[C:12]([O:11][CH2:1][C:2]1[CH:10]=[CH:9][C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1)(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)O
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
435
Quantity
2 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 69 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the enzyme was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (gradient; ethyl acetate:n-hexane=19:81→40:60)

Outcomes

Product
Details
Reaction Time
69 h
Name
Type
product
Smiles
C(C)(=O)OCC1=CC(=C(C=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 59.8 mmol
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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